Product packaging for Fmoc-trans-4-methyl-L-Pro-OH(Cat. No.:)

Fmoc-trans-4-methyl-L-Pro-OH

Cat. No.: B8137145
M. Wt: 351.4 g/mol
InChI Key: BMGFKWBYQPNFGZ-YJYMSZOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-trans-4-methyl-L-Pro-OH (CAS 333777-34-7) is a fluorobenzyloxycarbonyl (Fmoc)-protected amino acid derivative specifically designed for solid-phase peptide synthesis (SPPS) . It features a trans-configuration methyl group at the 4-position of the proline ring, a modification that can significantly influence the conformational freedom of the peptide backbone. Incorporating this modified proline analogue is a key strategy in peptide medicinal chemistry to enhance the stability and biological activity of synthetic peptides . The steric and electronic effects of the methyl group can be used to induce specific turns or stabilize secondary structures, and can also increase a peptide's resistance to enzymatic degradation . This makes it a valuable building block in the development of novel peptide-based therapeutics, diagnostics, and research tools. The compound is provided for research applications only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21NO4 B8137145 Fmoc-trans-4-methyl-L-Pro-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-13-10-19(20(23)24)22(11-13)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGFKWBYQPNFGZ-YJYMSZOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333777-34-7
Record name (2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-2-carboxylic acid
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Synthetic Methodologies for Fmoc Trans 4 Methyl L Pro Oh

Stereoselective Synthesis of trans-4-Methylproline Scaffolds

The cornerstone of synthesizing Fmoc-trans-4-methyl-L-Pro-OH is the stereoselective formation of the trans-4-methyl-L-proline core. This is achieved through two main strategies: leveraging existing chiral molecules in chiral pool synthesis or building the molecule from the ground up using asymmetric methods.

Chiral Pool Synthesis Approaches (e.g., from D-serine)

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. D-serine is a prominent precursor for the synthesis of trans-4-methyl-L-proline. nih.govaalto.fi The synthesis leverages the inherent chirality of D-serine to control the stereochemistry of the final product.

A key intermediate in this pathway is Garner's aldehyde, derived from D-serine. This aldehyde undergoes olefination to introduce the necessary carbon atoms for the proline ring. The subsequent critical step is the diastereoselective hydrogenation of an allylic alcohol intermediate. nih.govaalto.fi The stereochemical outcome of this reduction is influenced by the choice of catalyst. For instance, using Raney nickel as the catalyst results in a diastereomeric ratio (syn/anti) of 86:14. nih.govaalto.fi Researchers attribute the moderate stereocontrol to the conformational flexibility of the substrate's side chain, which permits hydrogen to attack from both faces of the double bond. nih.govaalto.fi Following the reduction, a series of transformations leads to the cyclized precursor of the proline ring. Purification, often by recrystallization, can significantly enhance the diastereomeric purity to a ratio of 95:5 before proceeding to the final steps to yield the desired trans-4-methylproline scaffold. nih.govaalto.fi

De Novo Asymmetric Synthesis Strategies

De novo strategies build the chiral scaffold from achiral or simpler chiral precursors, creating the key stereocenters during the synthesis. These methods offer flexibility and can provide access to all possible diastereoisomers.

One powerful approach involves the use of chiral auxiliaries, such as in an Evans asymmetric alkylation, to achieve a highly diastereoselective preparation of 4-methylproline derivatives. researchgate.net This method allows for the synthesis of all four diastereoisomers of Boc-protected 4-methylproline carboxylates by strategically combining the chirality of the starting material (e.g., glutamic acid) with the specific configuration of the Evans' oxazolidinone auxiliary. researchgate.net

Other de novo routes start from commercially available chiral building blocks like (2S)-pyroglutamic acid. researchgate.net These syntheses avoid potentially problematic steps like the diazotization of glutamic acid. researchgate.net The introduction of the methyl group is a key step, and the stereochemistry can be controlled to produce the desired trans configuration. These practical and scalable approaches are crucial for producing the quantities of the proline scaffold needed for further derivatization and use in medicinal chemistry. researchgate.net

Fmoc Protecting Group Introduction and Optimization

Once the trans-4-methyl-L-proline scaffold is obtained, the α-amino group must be protected to allow for its use in stepwise peptide synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard choice for this purpose in modern solid-phase peptide synthesis (SPPS) due to its base lability, which provides an orthogonal protection scheme relative to acid-labile side-chain protecting groups. peptide.comnih.gov

Reaction Conditions for Nα-Fmoc Derivatization

The introduction of the Fmoc group (Nα-Fmoc derivatization) is typically performed by reacting the amino acid with an activated Fmoc reagent. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). nih.govmdpi.com

The reaction is carried out under buffered alkaline conditions, as the free amino group must be deprotonated to act as a nucleophile. oup.com A borate (B1201080) buffer is frequently used to maintain a pH typically between 8 and 10. oup.comnih.gov The reaction is often performed in a mixed solvent system, such as water-acetonitrile or water-DMF, to ensure the solubility of both the amino acid and the Fmoc reagent. oup.comnih.gov The progress of the derivatization can be monitored by HPLC to ensure complete reaction and to quantify the formation of the desired Fmoc-amino acid. nih.gov

ParameterTypical ConditionPurpose
Fmoc Reagent Fmoc-Cl or Fmoc-OSuProvides the Fmoc electrophile for reaction with the amine.
Solvent Aqueous-organic mixture (e.g., Water/Acetonitrile)Solubilizes both the polar amino acid and nonpolar Fmoc reagent.
pH 8.0 - 10.0 (maintained with buffer, e.g., Borate)Ensures the amino group is deprotonated and nucleophilic. oup.com
Temperature Room TemperatureSufficient for the reaction to proceed efficiently.
Reaction Time 5 - 30 minutesGenerally rapid, can be monitored by chromatography. oup.comresearchgate.net

Selective Protection and Deprotection Regimes

The utility of the Fmoc group lies in its role within an orthogonal protection strategy, which is fundamental to successful solid-phase peptide synthesis. peptide.comiris-biotech.de In the most common scheme, Fmoc is used for temporary protection of the α-amino group, while acid-labile groups, such as tert-butyl (tBu), trityl (Trt), or tert-butyloxycarbonyl (Boc), are used for the "permanent" protection of reactive amino acid side chains. peptide.comaltabioscience.com

This orthogonality allows for the selective removal of the Fmoc group at each cycle of peptide synthesis without affecting the side-chain protectors. peptide.com The deprotection of the Fmoc group is achieved by treating the peptide-resin with a mild base, typically a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). altabioscience.comchempep.com This treatment causes a β-elimination reaction, releasing the free amine and dibenzofulvene, which is scavenged by the piperidine. nih.govchempep.com In cases where Fmoc removal is slow or incomplete, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used. peptide.com

After the full peptide chain is assembled, all the permanent, acid-labile side-chain protecting groups are removed simultaneously with the cleavage of the peptide from the resin, typically using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). altabioscience.comuci.edu

Advanced Functionalization and Derivatization Strategies of the 4-Position

While the focus compound is methylated at the 4-position, this position on the proline ring is a key site for introducing a wide array of functional groups to modulate the properties of peptides. These modifications can profoundly influence peptide conformation, stability, and biological activity. nih.gov

The synthesis of 4-substituted prolines often starts from 4-hydroxyproline (B1632879) (Hyp), an inexpensive and abundant chiral building block. nih.govchinesechemsoc.org A "proline editing" approach allows for the modification of the 4-position after the hydroxyproline (B1673980) residue has already been incorporated into a peptide chain on a solid support. nih.gov This involves the in-situ, selective deprotection of the hydroxyl group followed by stereospecific modification via reactions like Mitsunobu substitution or sulfonylation. nih.gov

This strategy enables the introduction of diverse functionalities, including:

Fluorine: 4-Fluoroprolines are widely used due to the strong stereoelectronic effects of the fluorine atom, which can rigidly bias the ring pucker of the proline residue and, consequently, the local peptide conformation. nih.gov

Trifluoromethyl Group: The trifluoromethyl group can be introduced to create derivatives like trans-4-trifluoromethyl-l-proline, a key building block for certain pharmaceutical candidates. acs.orgfigshare.com Synthetic routes to these compounds can involve stereochemical editing of a more accessible cis-proline ester intermediate. acs.org

Other Alkyl and Aryl Groups: Palladium-catalyzed C(sp3)–H arylation has been used to directly functionalize the 3-position, but similar principles of directed C-H functionalization are being explored for other positions. acs.org This allows for the installation of various aryl groups, providing handles for further modifications. acs.org

Methylene Group: The synthesis of N-Boc-4-methyleneproline provides a versatile precursor that can be further functionalized to create a variety of 4-substituted proline derivatives, including spirocyclic structures. nih.gov

These advanced strategies highlight the versatility of the proline scaffold, where modification at the 4-position is a powerful tool for peptide design and drug discovery. The stereoselective synthesis of the trans-4-methyl derivative is just one example of the precise chemical control that can be exerted at this position.

Introduction of Bioorthogonal Handles (e.g., azide)

The direct modification of the methyl group in this compound to install a bioorthogonal handle is not a standard synthetic route. Instead, such functionalities are typically introduced by starting with a more versatile precursor, most commonly Fmoc-trans-4-hydroxy-L-proline (Fmoc-Hyp-OH). A powerful technique known as "proline editing" allows for the stereospecific conversion of the hydroxyl group into a wide range of other functional groups after its incorporation into a peptide sequence. acs.orgnih.gov

An azide (B81097) group is a particularly useful bioorthogonal handle because it can undergo highly specific and efficient copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions ("click chemistry"). chemimpex.com This enables the precise attachment of reporter molecules, drugs, or other biomolecules to peptides and proteins. chemimpex.com

The synthesis of an azide-containing proline derivative generally involves a two-step process starting from Fmoc-Hyp-OH:

Activation of the Hydroxyl Group : The hydroxyl group is converted into a good leaving group.

Nucleophilic Substitution : The activated group is displaced by an azide nucleophile.

A common and effective method for this transformation is the Mitsunobu reaction. organic-chemistry.orgwikipedia.org In this reaction, the alcohol is treated with triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.org This in-situ process activates the hydroxyl group, which is then displaced by an azide source, such as diphenylphosphoryl azide (DPPA), with a complete inversion of stereochemistry. organic-chemistry.orgcommonorganicchemistry.com This stereochemical inversion is a hallmark of the Sₙ2 mechanism of the Mitsunobu reaction and is crucial for creating specific stereoisomers. wikipedia.org For example, starting with (2S,4R)-Fmoc-Hyp-OH would yield (2S,4S)-Fmoc-4-azido-L-proline. acs.org

The "proline editing" strategy has been used to introduce a vast library of functionalities at the C4-position, demonstrating its versatility. acs.orgnih.govscispace.com

Table 1: Examples of Bioorthogonal and Reactive Handles Introduced at the Proline C4-Position via Proline Editing acs.orgnih.gov
Handle CategorySpecific Functional GroupPotential Bioorthogonal Reaction
Click ChemistryAzideAzide-Alkyne Cycloaddition
AlkyneAzide-Alkyne Cycloaddition
TetrazineTetrazine-trans-Cyclooctene Ligation
Carbonyl ChemistryKetoneOxime/Hydrazone Ligation
HydroxylamineOxime Ligation
Thiol ChemistryThiolThiol-Maleimide Addition, Native Chemical Ligation
Cross-CouplingAryl HalideSuzuki, Sonogashira Reactions

Stereocontrolled Side-Chain Modifications

Achieving precise stereocontrol at the C4-position of the proline ring is essential for creating analogs like this compound with defined three-dimensional structures. Synthetic strategies often focus on the diastereoselective or enantioselective construction of the substituted pyrrolidine (B122466) ring. nih.govnih.gov

One powerful method involves the diastereoselective alkylation of proline enolates. nih.gov In this approach, a proline derivative, often protected at the nitrogen (e.g., with Boc or Benzoyl groups), is treated with a strong base like lithium diisopropylamide (LDA) to form a chiral enolate. This enolate can then react with an alkylating agent (e.g., methyl iodide to form a methyl group). The stereochemical outcome of the alkylation is influenced by several factors, including the N-protecting group, the specific alkylating reagent used, and the reaction conditions. nih.gov The existing stereocenters in the proline molecule guide the approach of the electrophile, leading to the preferential formation of one diastereomer over the other.

Another strategy involves starting from a chiral precursor that already contains the desired stereochemistry, such as (cis)-4-hydroxy-L-proline. mdpi.comchemrxiv.org The hydroxyl group can be stereoselectively converted into other functionalities. For instance, a sequence of oxidation followed by the addition of an organometallic reagent (e.g., a Grignard reagent) can install a new side chain. Subsequent stereoselective reduction of a ketone intermediate can then establish the final stereochemistry at the C4-position.

Furthermore, catalytic asymmetric methods have been developed to construct 4-substituted proline scaffolds enantioselectively from achiral starting materials. nih.gov For example, a key reaction can be the double allylic alkylation of a glycine (B1666218) imine analog in the presence of a chiral phase-transfer catalyst. nih.gov These methods provide access to versatile precursors like N-Boc-(S)-4-methyleneproline, which can be further modified to generate a variety of 4-substituted prolines. nih.gov The choice of synthetic route depends on the desired stereochemistry (cis or trans) and the nature of the substituent at the C4-position. mdpi.com

Table 2: Factors Influencing Stereocontrol in Proline Side-Chain Modifications
FactorInfluence on StereoselectivityExample/Reference
N-Protecting GroupAffects the conformation and steric environment of the proline enolate, directing the approach of the electrophile.Diastereoselectivity of alkylation is dependent on whether an N-Boc or N-Benzoyl group is used. nih.gov
Alkylating ReagentThe size and reactivity of the electrophile can influence the facial selectivity of the enolate attack.The stereochemical outcome varies with different alkylating reagents. nih.gov
Chiral CatalystIn asymmetric syntheses, the catalyst creates a chiral environment that favors the formation of one enantiomer.A chinchonidine-derived catalyst used in phase-transfer alkylation. nih.gov
Starting Material StereochemistryUtilizing a defined stereoisomer of a precursor (e.g., cis- or trans-4-hydroxyproline) directs the stereochemistry of subsequent transformations.Stereoselective conversion of (cis)-4-hydroxy-L-proline to a (4S)-substituted analog. mdpi.comchemrxiv.org

Conformational Analysis and Stereochemical Influence of Fmoc Trans 4 Methyl L Pro Oh

Pyrrolidine (B122466) Ring Conformation and Pucker Preferences

The five-membered pyrrolidine ring of proline is not planar and exists in two primary puckered conformations, described as Cγ-exo and Cγ-endo. This puckering refers to the displacement of the Cγ carbon atom from the plane defined by the other four ring atoms. The specific preference for one pucker over the other is a critical determinant of the local peptide structure and is significantly influenced by substituents on the ring.

The conformational equilibrium between the Cγ-endo and Cγ-exo puckers of the proline ring is governed by a delicate balance of steric and stereoelectronic effects. nih.gov In the case of 4-substituted prolines, the nature and stereochemistry of the substituent at the C4 position are paramount in dictating this preference. nih.gov

For Fmoc-trans-4-methyl-L-Pro-OH, the substituent is a methyl group, which is sterically demanding but not strongly electron-withdrawing. nih.gov The "trans" designation indicates that the 4-methyl group and the C-terminal carboxyl group are on opposite faces of the pyrrolidine ring (4R configuration). In this configuration, steric factors are the dominant determinant of pucker preference. nih.gov The pyrrolidine ring preferentially adopts a Cγ-endo pucker. This conformation places the bulky methyl group in a pseudo-equatorial position, which is sterically more favorable than the pseudo-axial position it would occupy in the Cγ-exo pucker. nih.gov Furthermore, the relative orientation between the imide nitrogen atom and the methyl group is anti in the Cγ-endo pucker, whereas it is a more sterically crowded gauche orientation in the Cγ-exo pucker. nih.gov Computational studies on the model dipeptide Ac-(4R)-MePro-NHMe confirm this preference, showing the down-puckered (endo) conformation to be more stable. nih.gov

In contrast, prolines with electron-withdrawing substituents at the 4R position, such as fluorine or a hydroxyl group, preferentially adopt a Cγ-exo pucker due to stabilizing stereoelectronic interactions known as the gauche effect. nih.govnih.gov The steric-driven preference of the 4R-methyl group thus results in a conformational bias opposite to that induced by stereoelectronic effects. nih.gov

ConformerPuckering PreferencePrimary Driving ForceRationale
trans-4-methyl-L-Proline (4R) Cγ-endoSteric RepulsionThe bulky methyl group occupies a more stable pseudo-equatorial position, avoiding steric clashes. nih.gov
trans-4-fluoro-L-Proline (4R) Cγ-exoStereoelectronic EffectThe gauche effect, a stabilizing hyperconjugative interaction, favors the exo pucker. nih.govnih.gov

The introduction of a substituent at the C4 position generally restricts the conformational freedom of the pyrrolidine ring compared to unsubstituted proline. The energy barrier for interconversion between the endo and exo puckered states is influenced by the substituent. nih.gov For this compound, the significant steric preference for the Cγ-endo pucker effectively "locks" the ring into this conformation, reducing its flexibility. nih.gov This steric hindrance raises the energetic penalty for adopting the Cγ-exo pucker, thereby decreasing the population of this state and slowing the rate of interconversion. This reduced flexibility can have profound effects on the conformational dynamics of peptides and proteins into which this residue is incorporated.

Prolyl Amide Bond cis-trans Isomerization Studies

The peptide bond preceding a proline residue (the Xaa-Pro bond) is unique among amino acids in that it can readily adopt both cis and trans conformations. The isomerization between these two states is a slow process, with an energy barrier of approximately 80 kJ/mol, and is often a rate-limiting step in protein folding. hw.ac.uknih.gov

In a typical peptide bond involving non-proline amino acids, the trans conformation is overwhelmingly favored due to steric clashes between adjacent side chains in the cis form. hw.ac.uk For proline, the cyclic nature of its side chain reduces the steric difference between the two isomers, resulting in a significant population of the cis conformer (typically 10-30% in model peptides). mdpi.comacs.org The equilibrium constant (K_trans/cis_) is sensitive to various factors, including the nature of the preceding amino acid (Xaa), solvent polarity, and local secondary structure. nih.govnih.gov The interconversion kinetics are slow, occurring on the timescale of seconds to minutes, and can be catalyzed in vivo by peptidyl-prolyl isomerase enzymes.

The conformational preference of the pyrrolidine ring pucker is strongly coupled to the isomeric state of the preceding amide bond. nih.gov Specifically, a Cγ-exo pucker tends to stabilize the trans amide bond, while a Cγ-endo pucker is strongly favored in conjunction with a cis amide bond. nih.gov

Since the trans-4-methyl group enforces a Cγ-endo pucker due to steric effects, it consequently biases the Xaa-Pro bond equilibrium toward the cis conformation. nih.gov This contrasts sharply with 4R-substituted prolines that have electron-withdrawing groups, which favor the Cγ-exo pucker and thereby increase the population of the trans isomer. nih.govnih.gov Computational studies have explored the cis-trans isomerization of Ac-(4R)-MePro-NHMe, indicating that the rotational barriers are slightly higher (by 0.24-1.43 kcal/mol) compared to the unsubstituted Ac-Pro-NHMe in water, suggesting that the methyl group can also influence the kinetics of isomerization. nih.gov

Proline DerivativePreferred Ring PuckerPredicted Effect on Amide Bond
Proline Weakly Cγ-endoBaseline cis/trans ratio
trans-4-methyl-L-Proline (4R) Strongly Cγ-endoIncreased cis population nih.gov
trans-4-hydroxy-L-Proline (4R) Strongly Cγ-exoIncreased trans population nih.govnih.gov

Impact on Peptide Backbone Conformation

The specific conformational biases of this compound—namely, the preference for a Cγ-endo pucker and an increased propensity for a cis amide bond—have a significant impact on the local and global conformation of a peptide backbone. The ring pucker directly influences the main chain dihedral angles φ (phi) and ψ (psi). nih.gov

Structures with a Cγ-endo pucker tend to exhibit lower φ values and higher ψ values on a Ramachandran plot compared to those with a Cγ-exo pucker. nih.gov The Cγ-exo pucker is associated with conformations like the polyproline II (PPII) helix, a common structural motif that is crucial for protein-protein interactions and is characterized by all-trans amide bonds. nih.govnih.gov Conversely, the Cγ-endo pucker enforced by the trans-4-methyl group is less compatible with the PPII structure. By favoring the endo pucker and the cis amide bond, incorporation of this compound can disrupt PPII helices and instead promote the formation of turn structures or other non-helical conformations. nih.gov This makes it a valuable tool for peptide design, where precise control over the backbone geometry is required to achieve specific folds or biological activities.

Modulation of Polyproline Helices

Polyproline helices are fundamental secondary structures in proteins, existing in two major forms: the right-handed polyproline I (PPI) helix, characterized by all cis peptide bonds, and the left-handed polyproline II (PPII) helix, which features all trans peptide bonds. nih.gov The conformational equilibrium between these two helical forms can be significantly influenced by the incorporation of 4-substituted proline residues like this compound.

The stereochemistry at the C4 position of the proline ring is a primary determinant of the pyrrolidine ring's pucker, which can adopt either a Cγ-exo (down) or Cγ-endo (up) conformation. This puckering preference is strongly correlated with the peptide backbone's torsional angles (φ and ψ) and the cis/trans isomerization of the preceding peptide bond. For this compound, which has a (2S, 4R) configuration, the methyl group is in the trans position relative to the carboxyl group.

Studies on related 4-substituted prolines have shown that the nature and stereochemistry of the substituent dictate the ring pucker preference. While electron-withdrawing substituents at the 4R position, such as in (2S,4R)-4-hydroxyproline (Hyp) and (2S,4R)-4-fluoroproline (Flp), have been shown to stabilize the PPII helix, the effect of a methyl group is primarily steric. raineslab.com The methyl group in the 4R position tends to favor a Cγ-endo ring pucker to minimize steric hindrance. nih.gov

Computational studies on the model dipeptide Ac-(4R)-MePro-NHMe provide insight into the conformational preferences. In aqueous solution, the (2S,4R)-4-methylproline residue shows a slight preference for the down-puckered (exo) PPII structure over the up-puckered (endo) form. nih.gov However, compared to unsubstituted proline, the energetic difference between these states is small. This suggests that while the 4R-methyl group does influence the conformational landscape, it does not exclusively lock the residue into a single conformation.

The table below, derived from computational analysis of Ac-(4R)-MePro-NHMe in water, illustrates the calculated populations of different backbone structures, which can be used as a model to understand the tendencies of this compound.

Backbone StructurePuckeringCalculated Population (%) in Water
Polyproline II (PPII)Down (exo)Higher Preference
Polyproline II (PPII)Up (endo)Lower Preference
γ-turnDown (exo)Significant in gas phase, less in water

Data based on computational studies of Ac-(4R)-MePro-NHMe as a model for this compound. nih.gov

The subtle balance of conformational preferences means that the incorporation of this compound into a peptide sequence can be used to fine-tune the stability of polyproline helices. Depending on the solvent environment and the surrounding amino acid sequence, the 4-methyl group can either subtly favor or disfavor the formation of a stable PPII helix. nih.gov

Induction and Stabilization of Turn Motifs (β-turns, γ-turns)

Turns are crucial secondary structure elements that allow the polypeptide chain to reverse its direction. The most common are β-turns, which involve four amino acid residues, and the less frequent γ-turns, which are comprised of three residues. Proline and its derivatives are frequently found in turns due to the conformational constraints imposed by the pyrrolidine ring. uwec.edu

β-Turns:

Proline is a potent inducer of β-turns, particularly when located at the i+1 position of the four-residue turn sequence. nih.gov The fixed φ torsional angle of proline restricts the conformational freedom of the peptide backbone, predisposing it to adopt the turn structure. The stereochemistry of 4-substituted prolines can further influence the type and stability of the β-turn.

For this compound, the preference for a Cγ-endo ring pucker influences the ψ torsional angle, which is a key determinant of the β-turn type. Type I and Type II β-turns are the most common, distinguished by the dihedral angles of the central two residues (i+1 and i+2). The conformational propensities of (2S, 4R)-4-methylproline make it a suitable candidate for the i+1 position of a β-turn. While direct structural data for peptides containing this compound in β-turns is limited, the known structural effects of 4-substituted prolines suggest that it can effectively induce and stabilize these motifs.

γ-Turns:

A γ-turn is characterized by a three-residue sequence with a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the third residue. In the gas phase, computational studies on Ac-(4R)-MePro-NHMe show a strong preference for a down-puckered γ-turn structure, which is stabilized by a C7 hydrogen bond between the terminal groups. nih.gov However, in an aqueous environment, this intramolecular hydrogen bond is weakened by competing interactions with water molecules, leading to a significant decrease in the population of the γ-turn conformation. nih.gov

The table below summarizes the key dihedral angles that define ideal β-turn and γ-turn structures, providing a framework for understanding how this compound can be incorporated into these motifs.

Turn TypeResidue PositionIdeal φ (°)Ideal ψ (°)
β-Turn (Type I)i+1-60-30
i+2-900
β-Turn (Type II)i+1-60120
i+2800
γ-Turn (Inverse)i+1-7575

Incorporation of Fmoc Trans 4 Methyl L Pro Oh into Peptide and Peptidomimetic Architectures

Methodologies for Peptide Synthesis with Fmoc-trans-4-methyl-L-Pro-OH

The introduction of this compound into peptide chains requires specialized protocols to accommodate its distinct steric and electronic characteristics.

Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptides containing this compound. The synthesis is typically carried out on a solid support, such as polystyrene resin, allowing for the sequential addition of amino acids. nih.gov The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amino group is removed using a base, commonly a solution of piperidine (B6355638) in dimethylformamide (DMF). chempep.comnih.gov Each coupling cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

Standard SPPS protocols can be adapted for the incorporation of this modified proline. Key steps in a typical cycle are outlined below:

StepReagent/SolventPurpose
1. SwellingDichloromethane (DCM) or DMFPrepares the resin for synthesis.
2. Fmoc Deprotection20% Piperidine in DMFRemoves the Fmoc group from the N-terminus of the growing peptide chain. chempep.com
3. WashingDMF, DCMRemoves excess reagents and byproducts.
4. CouplingThis compound, Coupling Reagents (e.g., HBTU/HOBt/DIPEA), DMFForms the peptide bond between the free amine on the resin and the incoming amino acid. nih.gov
5. WashingDMF, DCMRemoves unreacted amino acid and coupling reagents.
6. Capping (Optional)Acetic anhydride/DIPEA in DMFBlocks any unreacted amino groups to prevent the formation of deletion sequences.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and deprotected using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). nih.gov

Commonly used coupling reagents for sterically hindered amino acids include phosphonium- and aminium-based reagents like BOP, PyBOP, HBTU, and HATU. chempep.combachem.com These reagents, in the presence of a base such as N,N-diisopropylethylamine (DIPEA), activate the carboxylic acid of the incoming amino acid, facilitating its reaction with the N-terminal amine of the growing peptide chain. nih.govbachem.com For particularly difficult couplings, stronger activating agents like HATU may be employed to drive the reaction to completion. chempep.com

Microwave-assisted SPPS has also emerged as a powerful technique to enhance coupling efficiency for sterically hindered residues. sioc-journal.cn Microwave irradiation can accelerate the reaction rate, leading to higher coupling yields in shorter reaction times. sioc-journal.cn Studies have shown that optimizing parameters such as the coupling reagent, solvent mixture, and microwave irradiation time can significantly improve the incorporation of hindered amino acids. sioc-journal.cn

Coupling ReagentDescriptionApplication Notes
HBTU/HOBtA common and effective coupling cocktail.Often used in a 1:1:1 molar ratio with DIPEA. nih.gov
PyBOPA phosphonium-based reagent known for its high efficiency.A non-toxic alternative to BOP. bachem.com
HATUA highly potent aminium-based reagent.Recommended for very bulky or sterically hindered amino acids. chempep.com
DIC/HOBtA carbodiimide-based activation method.Can be used under base-free conditions to minimize racemization. bachem.com

The choice of coupling conditions is critical and often needs to be empirically determined for each specific sequence containing this compound.

Design and Synthesis of Peptidomimetics Incorporating 4-Methylproline

The incorporation of 4-methylproline into peptidomimetics—molecules that mimic the structure and function of peptides—is a key strategy for developing compounds with enhanced therapeutic properties.

A primary goal in peptidomimetic design is to restrict the conformational flexibility of the peptide backbone. prismbiolab.com This preorganization can lead to increased binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. The methyl group in 4-methylproline influences the puckering of the pyrrolidine (B122466) ring, which in turn affects the local and global conformation of the peptide. nih.govresearchgate.net

Substitution at the 4-position of the proline ring can bias the ring pucker towards either an endo (Cγ-down) or exo (Cγ-up) conformation. nih.gov This conformational preference can stabilize specific secondary structures, such as β-turns or polyproline helices, which are often involved in molecular recognition events. nih.gov By strategically placing 4-methylproline residues within a peptide sequence, it is possible to induce and stabilize desired conformations. nih.gov

The rational design of peptidomimetics involves tailoring the structure of a peptide to optimize its interaction with a specific biological target, such as a receptor or enzyme. nih.govchemrxiv.org The conformational constraints imposed by 4-methylproline can be exploited to orient key pharmacophoric groups in a manner that maximizes binding affinity. nih.gov

Computational modeling and structural biology techniques are often employed to guide the design process. chemrxiv.org By understanding the three-dimensional structure of the target and its interaction with the native peptide ligand, researchers can rationally design peptidomimetics with 4-methylproline substitutions that enhance these interactions. nih.govmdpi.com For instance, the methyl group can be used to probe hydrophobic pockets in the binding site or to enforce a bioactive conformation that is not readily accessible to the unmodified peptide.

Bioconjugation and Post-Synthetic Modification Strategies

Bioconjugation involves the covalent attachment of a molecule to a peptide to enhance its properties, such as stability, targeting, or to introduce a label for detection. edgccjournal.org Peptides containing 4-methylproline can be subjected to various bioconjugation and post-synthetic modification techniques.

While the methyl group itself is generally unreactive, other functional groups within the peptide sequence can be used for conjugation. For example, lysine (B10760008), cysteine, or unnatural amino acids with reactive side chains can be incorporated alongside 4-methylproline to serve as handles for modification. Common bioconjugation strategies include maleimide (B117702) chemistry for cysteine residues and N-hydroxysuccinimide (NHS) ester chemistry for lysine residues.

Post-synthetic modifications can also be performed on the peptide backbone or side chains to further tailor its properties. peptide.com For example, N-methylation of the peptide backbone can improve proteolytic stability and cell permeability. mdpi.com These modifications can be carried out while the peptide is still on the solid support or after it has been cleaved and purified. The presence of 4-methylproline can influence the efficiency of these reactions due to its conformational effects on the peptide structure.

Research on Biological and Structural Implications of Fmoc Trans 4 Methyl L Pro Oh Incorporation

Influence on Peptide and Protein Folding and Stability

The substitution of a hydrogen atom with a methyl group at the C4 position of the proline ring has profound effects on the local and global conformation of a peptide chain. The stereochemistry of this substitution, specifically the trans configuration (4R), dictates a predictable influence on the pyrrolidine (B122466) ring's pucker, which in turn stabilizes or destabilizes specific secondary and tertiary structures.

Incorporation of (2S,4R)-4-methylproline, also known as 4S-methylproline (mep), has been shown to increase the stability of model collagen triple helices. nih.gov This stabilization is attributed to the substituent's preference for inducing an exo ring pucker. nih.gov The proline ring is not planar and exists in a rapid equilibrium between two puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker). The trans-methyl group sterically favors the exo pucker, which pre-organizes the peptide backbone into a conformation that is favorable for stable protein assemblies like the collagen helix. nih.govnih.gov In contrast, proline analogs that prefer an endo pucker tend to destabilize such structures. nih.gov

Proline Analog4-Position SubstituentPreferred Ring PuckerEffect on Collagen Triple Helix Stability
(2S,4R)-4-Hydroxyproline (Hyp)R-HydroxyexoIncreases
(2S,4R)-4-Fluoroproline (Flp)R-FluoroexoIncreases
(2S,4R)-4-Methylproline (mep) S-Methyl exo Increases
(2S,4S)-4-Fluoroproline (flp)S-FluoroendoDecreases

Effects on Hydrogen Bonding Networks in Peptides

The conformational rigidity imposed by the proline ring, and specifically by its substituent-biased pucker, directly impacts the peptide's hydrogen bonding network. Proline itself is unique as it lacks a backbone amide proton when part of a peptide chain, preventing it from acting as a hydrogen bond donor in secondary structures like α-helices and β-sheets. youtube.com The incorporation of Fmoc-trans-4-methyl-L-Pro-OH influences hydrogen bonding in several ways:

Backbone Pre-organization : By favoring an exo ring pucker, the trans-methyl group helps to orient the carbonyl groups of the peptide backbone. This pre-organization can either facilitate or disrupt the formation of specific intramolecular or intermolecular hydrogen bonds that are critical for maintaining a folded structure. nih.gov

Steric Influence : The methyl group can sterically influence the hydration shell surrounding the peptide. This perturbation of the local water structure can affect the strength of hydrogen bonds between the peptide and solvent molecules, which in turn influences the equilibrium between folded and unfolded states. mdpi.com

Turn Induction : Proline residues are frequently found in β-turns, structures that reverse the direction of the polypeptide chain. mdpi.com The fixed conformation induced by the trans-methyl group can stabilize these turns, locking in a specific fold that may be essential for biological activity.

Alteration of Conformational Landscapes in Peptide Sequences

The incorporation of this compound significantly alters the accessible conformational landscape of a peptide. The proline ring's pucker is directly linked to the main chain dihedral angles (φ, ψ) and the cis/trans isomerization of the preceding peptide bond (ω). nih.gov

The exo ring pucker favored by the trans-methyl group stabilizes the trans conformation of the amide bond preceding the proline residue. nih.gov This is a critical effect, as cis-trans isomerization is often a rate-limiting step in protein folding. nih.gov By biasing the equilibrium toward the trans state, the methylproline residue can accelerate folding and enhance the stability of the final structure. This effect is particularly important in structures like the polyproline II (PPII) helix, which is composed of all-trans peptide bonds and is crucial for many protein-protein interactions. nih.gov

FeatureUnsubstituted Prolinetrans-4-methyl-L-Proline
Ring Pucker Equilibrium Rapid equilibrium between endo and exoBiased toward Cγ-exo pucker nih.gov
Preceding Peptide Bond Accessible cis and trans isomersStrongly favors trans isomer nih.gov
Backbone Dihedrals (φ, ψ) Broader accessible rangeMore restricted φ, ψ space
Impact on Folding Cis/trans isomerization can be rate-limitingCan accelerate folding by favoring trans state

Investigating Biological Recognition and Interaction Mechanisms

The precise three-dimensional structure of a peptide or protein is paramount for its ability to recognize and interact with other biomolecules. By using this compound to enforce a specific conformation, researchers can probe and modulate these interactions with high precision.

Proline residues are often employed in biomolecular recognition due to their conformational restriction and the hydrophobicity of the pyrrolidine ring. nih.gov The addition of a methyl group enhances this hydrophobicity and provides a stereospecific structural constraint that can be exploited to improve binding affinity and specificity.

Structural Basis of Binding to Specific Biomolecules (e.g., enzymes, receptors)

The introduction of a trans-4-methyl group can enhance binding to biological targets by reducing the entropic penalty upon binding. An unstructured, flexible peptide must adopt a specific, low-entropy conformation to fit into a binding site. A peptide containing methylproline is already "pre-organized" into a more rigid structure, meaning less conformational entropy is lost upon binding, which can lead to a more favorable free energy of binding.

For example, studies on insulin (B600854) have shown that incorporating 4-methylproline at position B28 alters its biophysical properties. Specifically, 4-methylation was found to accelerate the dissociation of the insulin hexamer, a crucial step for its biological activity. nih.govacs.org This effect is likely due to steric interactions where the methyl group disrupts the interfaces between insulin monomers within the hexamer. nih.govacs.org This demonstrates how a subtle modification can have significant consequences for the interaction and function of a therapeutic protein.

Modulation of Bioactivity through Stereochemical Control

The stereochemistry at the C4 position is a critical determinant of biological activity. The choice between a cis (4S) or trans (4R) methyl group can lead to dramatically different effects on protein structure and function.

Research on the enzyme thioredoxin has shown that the stereochemistry of the 4-methyl group is a key factor for successful incorporation and function. researchgate.net In one study, (2S,4R)-methyl-L-proline (trans) was successfully incorporated into the protein, while the (2S,4S) cis isomer failed to be incorporated. nih.govacs.org This selectivity arises because the target proline residue in the native protein adopts a Cγ-endo pucker, a conformation that is favored by the trans-methylproline but disfavored by the cis isomer. nih.gov This highlights how the specific stereochemistry of the proline analog must be compatible with the local structural environment of the target protein for successful engineering and modulation of bioactivity.

Contributions to Protein Engineering and Functional Studies

This compound is a valuable tool for protein engineering and functional studies. It allows for the "atomic mutation" of proline residues, enabling researchers to dissect the contributions of conformation to protein function. By replacing a native proline with its trans-4-methyl derivative, scientists can systematically investigate the role of ring pucker and backbone conformation in protein stability, folding, and molecular recognition. chemimpex.comchemimpex.com

This approach has been used to:

Enhance Protein Stability : By introducing residues that favor specific, stable conformations. nih.gov

Probe Structure-Function Relationships : By observing how a conformationally locked residue affects biological activity. nih.gov

Engineer Therapeutic Properties : As seen with insulin, modifications can be used to fine-tune the pharmacokinetic properties of protein drugs. nih.govresearchgate.net

Advanced Characterization Techniques for Fmoc Trans 4 Methyl L Pro Oh and Its Peptide Conjugates

Spectroscopic Analysis for Structural and Dynamic Insights

Spectroscopic methods provide a non-destructive means to probe the molecular structure and dynamics of Fmoc-trans-4-methyl-L-Pro-OH and its peptide conjugates. These techniques are fundamental in confirming the chemical identity and understanding the conformational preferences of this modified amino acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the compound's identity.

In the ¹H NMR spectrum of Fmoc-protected amino acids, characteristic signals are observed for the fluorenylmethoxycarbonyl (Fmoc) group, typically in the aromatic region (δ 7.2-7.8 ppm). For the proline ring of a related compound, Fmoc-trans-4-methylthio-L-Pro-OH, proton signals appear in the aliphatic region. The ¹³C NMR spectrum is equally informative, with distinct resonances for the carbonyl carbons, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the proline ring and the methyl group. The presence of the methyl group at the C4 position of the proline ring in this compound will give rise to a characteristic signal in both ¹H and ¹³C NMR spectra, distinguishing it from unsubstituted Fmoc-L-Pro-OH.

When incorporated into a peptide, the NMR signals of the trans-4-methyl-L-proline residue can provide insights into the local conformation of the peptide backbone. The chemical shifts of the α-proton and the ring protons are sensitive to the cis/trans isomerization of the peptide bond preceding the proline residue. The presence of the methyl group can influence the ring pucker and the cis/trans equilibrium, which can be monitored by 2D NMR techniques such as NOESY and ROESY.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Fmoc-Amino Acids

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Fmoc Aromatic7.2 - 7.8120 - 145
Fmoc CH, CH₂4.2 - 4.547 - 68
Proline α-CH4.1 - 4.458 - 62
Proline Ring CH₂1.8 - 3.824 - 54
Proline 4-CH₃~1.0~15-20
Carboxyl C=O-170 - 176

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Peptides rich in proline often adopt a polyproline II (PPII) helix, a left-handed helical structure characterized by a strong negative CD band around 204 nm and a weak positive band around 228 nm. researchgate.net The introduction of a methyl group at the 4-position of the proline ring can further constrain the ring pucker, potentially stabilizing or destabilizing the PPII conformation. researchgate.net

The CD spectrum of a peptide containing this compound would be a composite of the contributions from the peptide backbone conformation and the aromatic Fmoc group, which exhibits its own characteristic CD signals in the near-UV region. By comparing the CD spectra of peptides with and without this modification, researchers can deduce the impact of the 4-methyl substitution on the peptide's secondary structure. For instance, an increase in the intensity of the characteristic PPII bands would suggest that the methyl group promotes this conformation.

Table 2: Characteristic CD Spectral Features for Common Peptide Secondary Structures

Secondary StructurePositive Maxima (nm)Negative Minima (nm)
α-Helix~192~208, ~222
β-Sheet~195~218
Polyproline II (PPII) Helix~228~204
Random Coil~212~195

High-Resolution Separation and Purity Assessment

Ensuring the chemical and enantiomeric purity of this compound is critical for its successful application in peptide synthesis. Various high-resolution chromatographic and mass spectrometric techniques are employed for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of Fmoc-amino acids. In RP-HPLC, the stationary phase is nonpolar (typically C18), and the mobile phase is a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an acidic modifier like trifluoroacetic acid (TFA).

The retention time of this compound in an RP-HPLC system is influenced by its hydrophobicity. The presence of both the bulky, nonpolar Fmoc group and the methyl group contributes to its retention on the column. A typical RP-HPLC analysis of this compound would involve a gradient elution, where the concentration of the organic solvent is gradually increased to elute the compound from the column. The purity is determined by integrating the peak area of the main compound and any impurities, which are detected by UV absorbance, usually at 254 nm or 280 nm, where the Fmoc group absorbs strongly.

Table 3: Typical RP-HPLC Conditions for Fmoc-Amino Acid Analysis

ParameterCondition
ColumnC18, 3-5 µm particle size
Mobile Phase AWater with 0.1% TFA
Mobile Phase BAcetonitrile with 0.1% TFA
GradientLinear gradient of Mobile Phase B
Flow Rate0.5 - 1.5 mL/min
DetectionUV at 254 nm or 280 nm

Chiral Chromatography for Enantiomeric Purity

The enantiomeric purity of this compound is crucial, as the presence of the D-enantiomer can lead to the synthesis of undesired diastereomeric peptides with altered biological activity. Chiral chromatography is the most effective method for determining enantiomeric excess.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective for the chiral separation of various Fmoc-amino acids. nih.gov The mobile phase is typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, often with a small amount of an acidic additive. The separation of the enantiomers allows for the precise quantification of the enantiomeric purity of this compound.

Mass Spectrometry (MS) for Molecular Identity and Purity

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. For this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized with minimal fragmentation.

The mass spectrum of this compound will show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts such as [M+Na]⁺. The high resolution of modern mass spectrometers allows for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule. The molecular formula for this compound is C₂₁H₂₁NO₄, and its calculated monoisotopic mass is 351.15 g/mol . nih.gov

When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and specific method for purity assessment. In peptide conjugates, tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of the trans-4-methyl-L-proline residue at the correct position. The fragmentation pattern in MS/MS is influenced by the presence of the proline ring, often leading to characteristic cleavage at the N-terminal side of the proline residue. nih.gov

X-ray Crystallography for Atomic-Resolution Structure Determination

X-ray crystallography stands as a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound and its peptide derivatives, this method provides invaluable, high-resolution structural data, revealing the molecule's conformation, the stereochemistry of its chiral centers, and the intricate network of intermolecular interactions that govern its crystal packing. This atomic-level insight is crucial for understanding its structural behavior and for designing peptides with specific conformational properties.

The solid-state structure of Fmoc-protected amino acids, including proline derivatives, is heavily influenced by the interplay of various non-covalent interactions. X-ray diffraction studies on analogs like Fmoc-4S-(4-iodophenyl) hydroxyproline (B1673980) reveal critical conformational details. For instance, analysis of this related molecule showed a cis conformation of the Fmoc-proline bond (ω = +8.6°), an endo pucker of the proline ring, and specific main-chain torsion angles (φ, ψ) of (−83.1°, +174.0°). nih.gov This demonstrates the capacity of 4-substituted prolines to adopt extended conformations. nih.gov

The crystal packing is stabilized by a network of intermolecular contacts. Hydrogen bonding is a primary driver of crystal assembly, often involving the carboxylic acid and carbamate (B1207046) carbonyl groups. nih.gov Furthermore, π-stacking interactions, particularly T-shaped stacking between the aromatic rings of the Fmoc group and adjacent molecules, play a significant role in stabilizing the crystal lattice. nih.gov In some derivatives, intramolecular C-H/π interactions have also been observed, which can restrict the conformation of substituents on the proline ring. nih.gov Studies on other acylated proline derivatives have highlighted the prevalence of close intermolecular C−H/O interactions in the crystalline state, with H···O distances significantly shorter than the sum of their van der Waals radii, suggesting these are highly favorable interactions.

Table 1: Crystallographic Data for a Representative Fmoc-Proline Derivative (Fmoc-hyp(4-I-Ph)-OH)

Parameter Value
Proline Amide Bond (ω) +8.6° (cis)
Proline Ring Pucker endo
Torsion Angle (φ) -83.1°
Torsion Angle (ψ) +174.0°
Key Intermolecular Contacts Hydrogen bonding, T-shaped π-stacking

Data sourced from studies on Fmoc-4S-(4-iodophenyl) hydroxyproline, a structural analog. nih.gov

While specific co-crystal structures of this compound with biological targets are not extensively documented in publicly available literature, the broader field of proline-containing molecules provides significant precedent. Co-crystallization is a powerful technique used to understand the binding mode of a ligand to its biological receptor, such as a protein or enzyme, at an atomic level.

Studies involving proline-rich antimicrobial peptides (PrAMPs) have successfully yielded co-crystal structures with the bacterial 70S ribosome. oup.com These structures reveal how these peptides bind within the ribosomal exit tunnel, thereby inhibiting protein synthesis. oup.com Similarly, crystal structures of the eukaryotic ribosome have been solved in complex with prolyl-tRNA analogs, offering insights into why proline residues can slow down or stall peptide bond formation. embopress.org These studies show that the rigid cyclic structure of proline can prevent its optimal positioning in the ribosome's active sites. embopress.org

Beyond large complexes, co-crystallization of L-proline itself with active pharmaceutical ingredients (APIs) is a recognized strategy to enhance physicochemical properties like solubility and dissolution rate. nih.govmdpi.comresearchgate.net This principle of using proline's unique structural and chemical characteristics to form stable, well-defined complexes is directly relevant to understanding how peptides incorporating this compound might interact with their biological partners. The methyl group at the 4-position of the proline ring is expected to influence the binding specificity and affinity by introducing steric constraints and modifying the local hydrophobicity within a binding pocket.

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations serve as powerful complements to experimental techniques like X-ray crystallography. nih.gov These methods allow for the exploration of the conformational landscape, dynamics, and energetic properties of this compound and its peptide conjugates in various environments, such as in the gas phase or in aqueous solution. mdpi.com

MD simulations can further elucidate the dynamic behavior of these molecules over time. For related Fmoc-peptides, simulations have been used to predict self-assembly into higher-order structures like oligomers and nanofibrils, driven by a balance of aromatic stacking, amphiphilicity, and electrostatic interactions. oup.com Such simulations can predict how the inclusion of a modified proline residue might disrupt or alter these supramolecular assemblies. oup.com By capturing the motion of every atom over time, MD provides a detailed view of ligand-induced conformational changes in binding pockets, helping to rationalize binding affinities and guide the optimization of peptide-based molecules. nih.gov

Table 2: Calculated Conformational Preferences of Ac-(2S,4R)-4-methylproline-NHMe in Water

Conformation Puckering Relative Stability
Polyproline II (PP(II)) Down Slightly Prevails
Polyproline II (PP(II)) Up Less Favored

Based on M06-2X/cc-pVTZ//M06-2X/6-31+G(d) level of theory with SMD solvation model. mdpi.com

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation Proline Analogues

The development of novel proline analogues is a burgeoning field in medicinal chemistry, aimed at creating peptides and small molecules with enhanced stability, specific conformations, and improved biological activity. nih.govnih.gov The structural template provided by 4-methylproline serves as an excellent starting point for the rational design of new derivatives with finely tuned properties.

Future research will likely focus on leveraging the foundational knowledge of 4-methylproline to design next-generation analogues. nih.gov This involves exploring substitutions at the 4-position with groups other than methyl to modulate steric hindrance and stereoelectronic effects. For instance, incorporating fluorinated groups can alter the puckering of the pyrrolidine (B122466) ring and the cis/trans isomerization of the prolyl amide bond, which is a critical factor in protein folding and binding affinity. researchgate.netscispace.com

Inspired by the impact of the methyl group, researchers can design a library of 4-substituted prolines with varying functionalities. This could include:

Electron-withdrawing or -donating groups to influence the electronic properties of the peptide backbone.

Larger alkyl or aryl groups to impose greater conformational restrictions. sigmaaldrich.com

Functional handles for bioconjugation , such as azides or alkynes, enabling the site-specific labeling of peptides. iris-biotech.de

By systematically modifying the 4-position, scientists can create a toolkit of proline surrogates, each imparting a predictable and desirable conformational bias on the peptide chain, leading to the development of more potent and selective therapeutic peptides.

Automation and High-Throughput Synthesis of Peptide Libraries

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS), particularly in automated processes. nih.govchempep.com Its stability to acids and selective removal under mild basic conditions make it highly compatible with the automated synthesis cycles used in modern peptide synthesizers. nih.govnih.gov Fmoc-trans-4-methyl-L-Pro-OH is well-suited for integration into these automated platforms, facilitating the creation of large and diverse peptide libraries. cem.com

High-throughput synthesis is a powerful tool for drug discovery and molecular interaction studies, allowing for the rapid generation of thousands of unique peptide sequences for screening. nih.govbiorunstar.comspringernature.com The inclusion of non-proteinogenic amino acids like 4-methylproline is crucial for expanding the chemical diversity of these libraries. Future work will focus on optimizing the coupling and deprotection steps for this compound in rapid, automated synthesis protocols, including microwave-assisted methods that significantly reduce synthesis time. cem.com The commercial availability and proven compatibility of this compound with standard Fmoc chemistry will enable its widespread adoption in generating libraries for:

Screening for novel enzyme inhibitors or receptor agonists/antagonists.

Mapping protein-protein interactions.

Identifying peptides with enhanced cell penetration or metabolic stability.

The seamless integration of this compound into automated workflows accelerates the discovery of bioactive peptides by allowing researchers to systematically probe the impact of this unique residue on peptide function. nih.gov

Exploration in Advanced Materials and Supramolecular Assemblies

Peptides are increasingly being used as building blocks for the bottom-up fabrication of advanced biomaterials and supramolecular structures. rsc.org The rigid, cyclic structure of proline makes it a key component in defining the secondary structure of peptides, such as the polyproline helix. chemrxiv.orgnih.gov The incorporation of this compound into peptide sequences offers a strategy for tuning the self-assembly properties and the final architecture of these materials.

Future research is expected to explore how the methyl group on the proline ring influences intermolecular interactions. This substituent can modulate the hydrophobic forces and steric packing between peptide chains, thereby directing their assembly into specific nanostructures like fibrils, hydrogels, or nanoparticles. chemrxiv.org The Fmoc group itself is known to promote self-assembly through π-π stacking, a property that can be harnessed to form initial structures before the protecting group is removed.

Potential applications in this area include:

Engineered Hydrogels: Designing self-assembling peptides containing 4-methylproline for use as scaffolds in tissue engineering or as vehicles for controlled drug release.

Responsive Biomaterials: Creating materials that undergo a structural change in response to external stimuli, where the conformational preferences of 4-methylproline can be used to control this transition.

Nanoparticle Formulation: Utilizing peptides functionalized with 4-methylproline to direct the formation of highly ordered metallo-peptide nanoparticles. rsc.org

By leveraging the specific stereochemical information encoded in this compound, scientists can achieve greater control over the hierarchical assembly of peptide-based materials. chemimpex.com

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying complex biological processes in their native environment. Modified amino acids are frequently incorporated into peptides to serve as probes for monitoring enzyme activity, visualizing cellular components, or identifying binding partners. The unique structural features of 4-methylproline make its scaffold an attractive candidate for the development of novel chemical probes.

Future directions involve the synthesis of multifunctional derivatives starting from the 4-methylproline core. Drawing inspiration from techniques like "proline editing," where hydroxyproline (B1673980) is converted into a range of functional groups, similar strategies could be applied to a 4-methylproline precursor. nih.gov This would enable the introduction of various reporter tags and reactive handles, including:

Fluorophores: For fluorescent imaging of peptide localization and trafficking within cells.

Photo-crosslinkers: To covalently trap and identify binding partners of a specific peptide.

Bioorthogonal handles (e.g., azides, alkynes): To allow for specific chemical ligation to other molecules in a biological system using click chemistry. iris-biotech.de

By incorporating these functionalities, peptides containing a 4-methylproline-derived probe could be used to investigate biological questions with high precision. The methyl group itself can serve as a subtle structural element that influences binding or conformation, while the attached probe reports on the molecular interactions, providing a powerful tool for chemical biology research.

Q & A

Basic Research Questions

Q. What are the optimal coupling conditions for incorporating Fmoc-trans-4-methyl-L-Pro-OH into solid-phase peptide synthesis?

  • Methodological Answer : Use coupling reagents such as PyBOP (benzotriazole-yl-oxy-tris-pyrrolidinophosphonium hexafluorophosphate) and HOBt (N-hydroxybenzotriazole) in DMF under an inert atmosphere. These reagents enhance activation efficiency and reduce steric hindrance from the trans-4-methyl group . Adjust reaction times (e.g., 2–4 hours) and monitor completion via Kaiser test or HPLC.

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store at –20°C in a desiccator to prevent moisture absorption. Avoid exposure to strong oxidizers, as the methyl group and Fmoc-protected amine may degrade under oxidative conditions .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use reversed-phase HPLC (e.g., LiChrosorb® RP-18 columns) with UV detection at 265 nm (λmax for Fmoc) to assess purity. Confirm identity via 1^1H/13^13C NMR (e.g., δ ~4.4 ppm for the proline α-proton) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How does the trans-4-methyl substitution influence the conformational stability of proline-containing peptides?

  • Methodological Answer : The methyl group restricts pyrrolidine ring puckering, favoring the Cγ-endo conformation. This stabilizes polyproline helices (PPII) and modulates peptide backbone rigidity. Compare CD spectra or 3^3JHαHδ_{Hα-Hδ} coupling constants in NMR with unmodified proline derivatives to quantify conformational effects .

Q. What strategies mitigate aggregation during synthesis of peptides containing this compound?

  • Methodological Answer : Incorporate pseudoproline derivatives (e.g., Fmoc-Ser[Ψ(Me,Me)Pro]-OH) at adjacent residues to disrupt β-sheet formation. Alternatively, use chaotropic solvents like hexafluoroisopropanol (HFIP) or elevate reaction temperatures to improve solubility .

Q. How can researchers resolve contradictions in reported coupling efficiencies for this compound?

  • Methodological Answer : Discrepancies may arise from steric effects or solvent purity. Optimize by:

  • (a) Pre-activating the amino acid with DIC (diisopropylcarbodiimide) and OxymaPure®.
  • (b) Using microwave-assisted synthesis (e.g., 50°C, 10 W) to enhance kinetics .

Q. What role does the trans-4-methyl group play in enzymatic stability of therapeutic peptides?

  • Methodological Answer : The methyl group reduces susceptibility to proline-specific proteases (e.g., prolyl endopeptidase). Validate via LC-MS/MS after incubating peptides with serum or protease cocktails. Compare degradation half-lives (t1/2_{1/2}) with non-methylated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.